molecular formula C20H23N3OS B2494902 2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide CAS No. 863588-80-1

2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide

Cat. No. B2494902
CAS RN: 863588-80-1
M. Wt: 353.48
InChI Key: NXGFMCWGXFWTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis approaches for compounds with thiazolo[5,4-b]pyridin structures involve strategic chemical reactions aiming at constructing the complex architecture of these molecules. A study by (Deau et al., 2014) reports the microwave-assisted synthesis of N-(4-phenylthiazol-2-yl)-substituted benzo[d]thiazole-, thiazolo[4,5-b]pyridine-, thiazolo[5,4-b]pyridine- and benzo[d]oxazole-2-carboximidamides inspired by marine topsentines and nortopsentines. This synthesis method underscores the complexity and the precise conditions required to yield compounds with such specific frameworks.

Molecular Structure Analysis

Understanding the molecular structure of “2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide” is critical to appreciate its reactivity and properties. Studies like the one by (Akkurt et al., 2014) provide insights into the molecular geometry through X-ray crystallography, revealing the spatial arrangement and conformation of atoms within the molecule.

Chemical Reactions and Properties

Compounds with thiazolo[5,4-b]pyridin cores participate in various chemical reactions, leading to a broad range of derivatives with diverse biological and chemical activities. For instance, the work of (Mariappan et al., 2016) demonstrates the regioselective oxidative C–H functionalization to synthesize N-(pyridin-2-yl)benzo[d]thiazol-2-amines, showcasing the versatile reactivity of thiazolo[5,4-b]pyridine structures under oxidative conditions.

Physical Properties Analysis

The physical properties of “this compound,” such as solubility, melting point, and crystal structure, are essential for its application in various fields. Crystallographic analysis, as discussed in (Akkurt et al., 2014), not only reveals the 3D arrangement of atoms but also helps in understanding its physical state and stability.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and interaction with biological systems, are influenced by the molecular structure of “this compound.” Studies like those by (Mariappan et al., 2016) provide valuable insights into these aspects, highlighting the compound's potential for further chemical modification and application in various fields.

Scientific Research Applications

  • Pharmacological and Biological Screening : A study by Bhat et al. (2014) focused on the synthesis of novel pyrimidine derivatives, including compounds similar to 2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide. These compounds were evaluated for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities.

  • Anticancer Evaluation : Research by Rao et al. (2019) involved the synthesis and testing of thiazolo[4,5-b]pyridine derivatives for their anticancer activity against various human cancer cell lines. The study highlights the potential of these compounds in cancer treatment.

  • Anti-Inflammatory Agents : A study by Thabet et al. (2011) explored the synthesis of aminothiazoles and related compounds with a focus on their potential as anti-inflammatory agents.

  • Anticholinergic Activity : The research by Oyasu et al. (1994) synthesized stereoisomers of a related compound and evaluated their anticholinergic activity, demonstrating significant differences in potency.

  • Antimicrobial Activity : A study by Abdelhamid et al. (2010) involved the synthesis of thiazole derivatives and their testing against various microorganisms, showcasing their potential as antimicrobial agents.

  • Dihydropyridine Derivatives : In the research by Joshi (2015), dihydropyridine derivatives were synthesized and screened for their antimicrobial activities, reflecting the diverse applications of this class of compounds.

  • Fused Thiazole Derivatives : The study by Eldin (2003) focused on the novel synthesis of thiazolo[3,2-c]pyrimidine and related compounds, contributing to the field of heterocyclic chemistry.

  • Pyridazinone Derivatives : Sayed et al. (2002) Sayed et al. (2002) conducted research on the synthesis of pyridazin-6-ones and pyridazin-6-imines, illustrating the versatility of pyridine derivatives in chemical synthesis.

  • Cytotoxicity of Thiazolo[4,5-b]pyridine-2(3H)-one Derivatives : Lozynskyi et al. (2018) Lozynskyi et al. (2018) explored the anticancer activity of thiazolo[4,5-b]pyridin-2(3H)-one derivatives, adding to the understanding of these compounds in cancer research.

  • Modeling Studies of Thiazoles : A recent study by Tay et al. (2022) synthesized novel thiazole derivatives and conducted antimicrobial activity and modeling studies, contributing to the understanding of thiazoles in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in cancer research .

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its activity. This compound has shown potent PI3K inhibitory activity, with an IC50 of 3.6 nM . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

Biochemical Pathways

By inhibiting PI3K, this compound affects the PI3K/AKT/mTOR pathway, a critical signal transduction system that links oncogenes and multiple receptor classes to many essential cellular functions . This pathway is one of the most commonly activated pathways in cancer, and its inhibition can lead to reduced tumor growth and survival .

Pharmacokinetics

The compound’s potent inhibitory activity suggests it may have good bioavailability

Result of Action

The inhibition of PI3K by this compound can lead to a decrease in tumor growth and survival, making it a potential candidate for cancer treatment . It’s worth mentioning that thiazolo[5,4-b]pyridines exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Future Directions

Thiazolo[5,4-b]pyridine derivatives are a promising area of research due to their potential biological activities . Future research may focus on exploring their potential uses in medical and pharmaceutical applications, as well as optimizing their synthesis processes.

properties

IUPAC Name

2-propyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-3-6-14(7-4-2)18(24)22-16-11-9-15(10-12-16)19-23-17-8-5-13-21-20(17)25-19/h5,8-14H,3-4,6-7H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGFMCWGXFWTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.